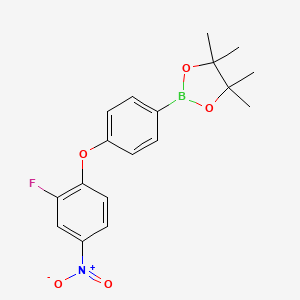

![molecular formula C3H5N3O B3017433 4-甲基-2,4-二氢-[1,2,4]三唑-3-酮 CAS No. 4114-43-6](/img/structure/B3017433.png)

4-甲基-2,4-二氢-[1,2,4]三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

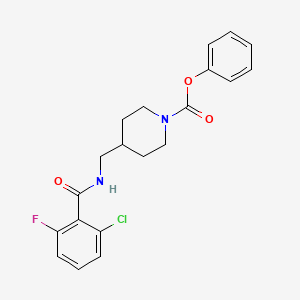

4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It is used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one involves various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . Another efficient strategy for constructing 3H-1,2,4-triazol-3-ones involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .Molecular Structure Analysis

The molecular structure of 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one is unique and has properties that make it useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . The structure consists of two fused five-membered triazole rings .Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one are complex and involve multiple steps. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .科学研究应用

Antimicrobial Activity

Imidazole-containing compounds, including 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have demonstrated significant antimicrobial properties. Researchers have explored their efficacy against bacteria, fungi, and protozoa. These compounds can potentially serve as novel antimicrobial agents in the fight against infectious diseases .

Antioxidant Potential

4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. The compound’s ability to scavenge reactive oxygen species makes it relevant for potential therapeutic applications .

Chemical Reagent Synthesis

Researchers use 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one as an intermediate in the synthesis of various chemical reagents. Its unique structure allows for diverse functionalization, making it valuable for creating new compounds in the laboratory .

Drug Development

The imidazole core of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one serves as a synthon for designing novel drugs. Derivatives of this compound exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. Commercially available drugs containing a 1,3-diazole ring owe their pharmacological properties to this core structure .

Antihelmintic Activity

Studies have explored the antihelmintic (anti-parasitic) potential of imidazole derivatives, including 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. These compounds may offer therapeutic options for combating parasitic infections .

Chemotherapy and AMR (Antimicrobial Resistance)

Given the rising challenges posed by antimicrobial resistance, novel drug development remains critical. Imidazole-containing compounds continue to be investigated for their chemotherapeutic potential. Researchers aim to develop drugs that overcome AMR issues, and 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one contributes to this endeavor .

作用机制

Target of Action

It’s worth noting that compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities . They are used in various applications such as antimicrobial, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that azoles, a class of compounds that includes 1,2,4-triazoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

One study suggests that the presence of oxygen, nitrogen, and sulfur in the structure of sulfonates containing 4,5-dihydro-1h-1,2,4-triazol-5-one moieties increases the likelihood of them being corrosion inhibitors .

属性

IUPAC Name |

4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIMTQHLKRQXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

CAS RN |

4114-43-6 |

Source

|

| Record name | 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

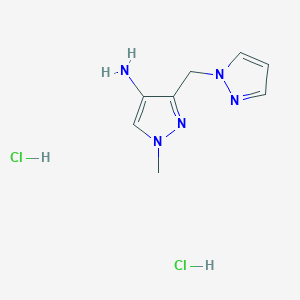

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)

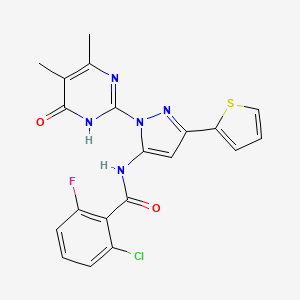

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)

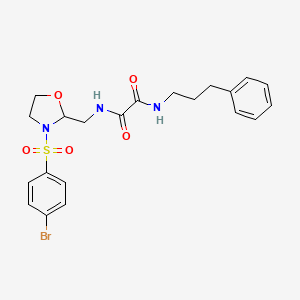

![2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B3017358.png)

![2-(2-Chlorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B3017361.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)